1-(3-Methylbutyl)piperidin-4-amine
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Overview
Description
1-(3-Methyl-butyl)-piperidin-4-ylamine is an organic compound that belongs to the class of amines It features a piperidine ring substituted with a 3-methyl-butyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-butyl)-piperidin-4-ylamine can be synthesized through several methods. One common approach involves the alkylation of piperidine with 3-methyl-butyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of 1-(3-methyl-butyl)-piperidin-4-ylamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-butyl)-piperidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
1-(3-Methyl-butyl)-piperidin-4-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methyl-butyl)-piperidin-4-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The piperidine ring provides structural stability and can interact with hydrophobic regions of proteins or enzymes.
Comparison with Similar Compounds
1-(3-Methyl-butyl)-piperidine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Amino-piperidine: Similar structure but without the 3-methyl-butyl group, affecting its hydrophobic interactions.
1-(3-Methyl-butyl)-pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, altering its chemical properties.
Uniqueness: 1-(3-Methyl-butyl)-piperidin-4-ylamine is unique due to the presence of both the 3-methyl-butyl group and the amine group on the piperidine ring. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h9-10H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVKXDLQFYGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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